N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride
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Overview
Description
N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride is a synthetic organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of benzeneethanamine with dimethyl sulfate, followed by the introduction of a dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzeneethanamines with various functional groups.
Scientific Research Applications
N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, N,alpha-dimethyl-: Shares a similar core structure but lacks the dimethylamino propoxy group.
Benzenemethanamine, N,N-dimethyl-: Similar in structure but differs in the position and type of substituents.
Uniqueness
N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
126002-21-9 |
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Molecular Formula |
C15H28Cl2N2O |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-[4-[3-(dimethylamino)propoxy]phenyl]-N-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H26N2O.2ClH/c1-13(16-2)12-14-6-8-15(9-7-14)18-11-5-10-17(3)4;;/h6-9,13,16H,5,10-12H2,1-4H3;2*1H |
InChI Key |
JIGIZLCHLJDZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCCCN(C)C)NC.Cl.Cl |
Origin of Product |
United States |
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